Research suggests that (5Z)-lycopene might possess advantages over other lycopene isomers. Studies have shown that (5Z)-lycopene exhibits greater bioavailability compared to other forms [1]. This means the body can absorb (5Z)-lycopene more efficiently, potentially leading to higher concentrations in tissues. Additionally, some research indicates that (5Z)-lycopene might have superior antioxidant activity [1]. Antioxidants help combat free radicals, which can damage cells and contribute to various health issues.
[1] Enhanced Z-isomerization of tomato lycopene through the optimal combination of food ingredients | Scientific Reports - Nature Nature Journal:
[1] Enhanced Z-isomerization of tomato lycopene through the optimal combination of food ingredients | Scientific Reports - Nature Nature Journal:
Due to the potential benefits of (5Z)-lycopene, researchers are exploring methods to increase its content in food products. Studies have investigated the effects of various food ingredients on the isomerization process, which converts other lycopene forms into (5Z)-lycopene during processing or cooking [3]. Ingredients like dried seaweed (kurome and ma-kombu) and fresh vegetables (rocket and wasabi) appear to promote this conversion effectively [3].
[3] Enhanced Z-isomerization of tomato lycopene through the optimal combination of food ingredients | Scientific Reports - Nature Nature Journal:
5-cis-Lycopene is a specific isomer of lycopene, characterized by the presence of a cis-double bond at the fifth position of its molecular structure. Lycopene, a carotenoid pigment, is primarily responsible for the red color in tomatoes and other fruits. It is a symmetrical tetraterpene, composed entirely of carbon and hydrogen, and consists of 40 carbon atoms and 56 hydrogen atoms, with a chemical formula of C40H56. The compound is notable for its extended system of conjugated double bonds, which contributes to its deep red color and antioxidant properties .
5-cis-Lycopene exhibits several biological activities:
5-cis-Lycopene can be synthesized through various methods:
5-cis-Lycopene has several applications across various fields:
Several compounds share structural similarities with 5-cis-lycopene. Here are some notable comparisons:
Compound Name | Structure Type | Key Characteristics | Unique Aspects |
---|---|---|---|
All-trans-Lycopene | Tetraterpene | Predominant form in nature | Most stable form; higher bioavailability |
9-cis-Lycopene | Tetraterpene | Another common cis-isomer | Less stable than 5-cis form |
13-cis-Lycopene | Tetraterpene | Found in smaller quantities | May have different biological effects |
Beta-Carotene | Tetraterpene | Precursor to vitamin A | Different double bond configuration |
Zeaxanthin | Xanthophyll | Important for eye health | Contains oxygen; different properties |
5-cis-Lycopene stands out due to its specific position of the cis-double bond which influences its stability and biological activity compared to other isomers. Its unique properties may enhance its effectiveness as an antioxidant compared to all-trans or other cis forms .